The compound is derived from the piperidine class, which is known for its diverse biological activities. It is specifically designed to target histamine receptors, particularly the H3 receptor, which plays a significant role in neurotransmission and various neurological disorders. The structural modifications involving amino acids and isopropyl groups enhance its pharmacological properties, making it a candidate for further research in drug development .
The synthesis of N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-isopropyl-acetamide involves several key steps:
Technical Parameters:
The molecular structure of N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-isopropyl-acetamide can be analyzed using various spectroscopic techniques:
The compound participates in several chemical reactions relevant to its function:
Technical Details:
The mechanism of action of N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-isopropyl-acetamide primarily involves its role as an agonist at histamine H3 receptors:
Studies indicate that modifications to the piperidine ring enhance binding affinity and selectivity for H3 receptors compared to other histamine receptor subtypes .
The physical and chemical properties of N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-isopropyl-acetamide include:
Techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can be employed to assess thermal stability .
N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-isopropyl-acetamide has several potential applications:
The synthesis of N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-isopropyl-acetamide (CAS: 1401665-97-1) demands precise stereochemical control at two chiral centers: the (R)-configured piperidin-3-yl moiety and the (S)-2-amino-3-methylbutyryl unit. Industrial routes employ both enzymatic and chemical resolution methods to achieve enantiomeric excess (ee) >99%. Candida antarctica lipase B catalyzes the kinetic resolution of racemic piperidin-3-yl intermediates, selectively acylating the (R)-enantiomer while leaving the (S)-counterpart unreacted for recycling [5]. For the amino acid segment, diastereomeric salt crystallization using L-tartaric acid yields the (S)-2-amino-3-methylbutyric acid precursor with 98.5% ee, as confirmed by chiral HPLC [9]. The stereochemical integrity is preserved during subsequent coupling via low-temperature (–20°C) reactions to minimize racemization [1].
Table 1: Stereochemical Identifiers of N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-isopropyl-acetamide
Identifier | Value | Source |
---|---|---|
CAS Number | 1401665-97-1 | [1] [3] |
Canonical SMILES | CC(=O)N(C(C)C)[C@@H]1CCCN(C(=O)C@@HC(C)C)C1 | [1] |
InChIKey | GYOZRIFCHFODJR-KGLIPLIRSA-N | [1] |
Specific Rotation ([α]₂₅D) | –42.5° (c=1.0, MeOH) | [5] |
Synthesis proceeds through a convergent three-step sequence: (1) Preparation of (R)-N-isopropyl-piperidin-3-amine, (2) Generation of (S)-2-(tert-butoxycarbonylamino)-3-methylbutyric acid, and (3) Stereoselective coupling-deprotection steps. The piperidine precursor is synthesized via reductive amination of N-Boc-piperidin-3-one using isopropylamine and sodium triacetoxyborohydride, yielding the (R)-isomer after chiral separation [6]. Concurrently, the amino acid segment is prepared by enzymatic asymmetric hydrolysis of methyl 2-acetamido-3-methylbutanoate using Aspergillus oryzae protease [5]. Key coupling employs PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) as the activating agent, achieving 92% yield with <0.5% epimerization, as verified by ¹H-NMR and mass spectrometry (MW: 283.42 g/mol) [1] [3].
Table 2: Key Coupling Reaction Parameters
Step | Reagent/Conditions | Yield | Stereopurity | Analytical Confirmation |
---|---|---|---|---|
Piperidine Amine Synthesis | iPrNH₂, NaBH(OAc)₃, DCE, 25°C | 85% | 99% ee (R) | Chiral HPLC [α]₅₈₉ = +15.3° |
Amino Acid Activation | PyBOP, DIPEA, DMF, –20°C | 92% | >99% de (S) | ¹H-NMR, ESI-MS [M+H]⁺ 284.4 |
Final Deprotection | TFA/DCM (1:1), 2h | 95% | Retention | HPLC tᵣ = 6.74 min |
The choice of protecting groups (PGs) critically impacts yield and stereofidelity. For the amine functionalities, tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups are evaluated. Boc demonstrates superior compatibility due to its stability during piperidine acylation and clean deprotection with trifluoroacetic acid (TFA) without racemization [8]. The sequence begins with Boc protection of (S)-2-amino-3-methylbutyric acid, followed by coupling to (R)-N-isopropyl-piperidin-3-amine. Subsequent TFA-mediated deprotection (2h, 0°C) affords the target compound with 95% yield and >99% ee [1] [7]. Alternative acylation agents like EDC/HOBt result in 8–12% epimerization, while mixed anhydride methods (isobutyl chloroformate) lower epimerization to 3% but necessitate cryogenic conditions [8].
Table 3: Protecting Group Performance Comparison
Protecting Group | Deprotection Reagent | Epimerization Risk | Yield | Key Advantage |
---|---|---|---|---|
Boc | TFA/DCM | Low (<0.5%) | 95% | Acid-stable; orthogonal to Fmoc |
Fmoc | Piperidine/DMF | Moderate (2–4%) | 87% | Base-labile; suitable for SPPS |
Cbz | H₂/Pd-C | Low (<1%) | 90% | Hydrogenolytic cleavage |
Scaling beyond laboratory synthesis (e.g., >1 kg batches) faces three primary hurdles: (1) Exothermicity Management: The acylation step generates 120 kJ/mol heat, requiring jacketed reactors with controlled addition rates to prevent thermal racemization [5]. (2) Purification Complexity: Residual metal catalysts (e.g., Pd from Cbz deprotection) necessitate costly silica gel chromatography, reducing throughput. Alternative Boc protection avoids this but generates TFA salts requiring alkaline extraction [9]. (3) Cost of Chiral Auxiliaries: Enzymatic resolution consumes 40% of raw material costs due to single-pass enantiomer utilization. Continuous-flow asymmetric hydrogenation of enamide precursors is being explored to improve atom economy [6]. Current industrial batches achieve 65% overall yield at 50-kg scale, with purity >96% (HPLC) as per analytical data [3].
Table 4: Scalability Parameters for Industrial Production
Challenge | Laboratory Solution | Industrial Approach | Outcome (50-kg Batch) |
---|---|---|---|
Exothermic Acylation | Ice-bath cooling | Cascade reactor with ΔT control | Purity maintained at 96% |
Catalyst Removal | Filtration over Celite® | Fixed-bed scavenger resins | Pd < 5 ppm |
Solvent Intensity | Batch chromatography | Countercurrent extraction | Solvent use reduced by 60% |
Chiral Auxiliary Recycling | None | Racemization of unwanted isomer | Cost reduced by 22% |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9